2-(3,5-dimethylphenoxy)-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide
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Overview
Description
2-(3,5-Dimethylphenoxy)-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of a thiadiazole ring, an ethoxyphenyl group, and a dimethylphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylphenoxy)-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate hydrazides with thiosemicarbazides under acidic conditions.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction using ethoxyphenyl halides.
Formation of the Acetamide Linkage: The final step involves the reaction of the intermediate with 3,5-dimethylphenoxyacetic acid under amide coupling conditions, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethylphenoxy)-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxy and ethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy or ethoxy derivatives.
Scientific Research Applications
2-(3,5-Dimethylphenoxy)-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethylphenoxy)-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dimethylphenoxy)acetamide
- 2-(3,5-Dimethylphenoxy)ethylthio derivatives of pyrimidin-4(3H)-one
- 2-(2,5-Dimethylphenoxy)-2-methylpropanoic acid
Uniqueness
2-(3,5-Dimethylphenoxy)-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide stands out due to its unique combination of structural features, including the thiadiazole ring and ethoxyphenyl group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H21N3O3S |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide |
InChI |
InChI=1S/C20H21N3O3S/c1-4-25-16-7-5-15(6-8-16)19-22-20(27-23-19)21-18(24)12-26-17-10-13(2)9-14(3)11-17/h5-11H,4,12H2,1-3H3,(H,21,22,23,24) |
InChI Key |
UMYQRAPYKJOADF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NSC(=N2)NC(=O)COC3=CC(=CC(=C3)C)C |
Origin of Product |
United States |
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